![molecular formula C19H14BrNO3 B2690524 6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 1421636-31-8](/img/structure/B2690524.png)
6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 926222-82-4. It has a molecular weight of 384.22 and a molecular formula of C19H14BrNO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogenous heterocycle. Attached to this core is a methoxyphenyl ethenyl group at the 2-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has explored the synthesis of novel compounds with bromine in the 6-position of the ring, highlighting their significance as starting materials for analogs of biologically active compounds. For instance, the synthesis of 5-methoxyindole-3-carboxylic acids with bromine in the 6-position has been explored due to their potential in generating analogs with biological activity (Grinev et al., 1987). Similarly, the synthesis and characterization of aryl-substituted quinolines through Suzuki–Miyaura coupling reactions have been described, offering insights into the creation of compounds with potential pharmaceutical applications (Ökten, 2019).
Photophysical Properties and Applications
The study of bifunctional compounds based on 2-styrylquinoline showcases their photophysical properties, such as photoacid and photobase characteristics, which could be leveraged in various scientific applications (Gavrishova et al., 2015). Additionally, research into azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) presents a foundation for developing fluorescent materials with unique emission properties (Padalkar & Sekar, 2014).
Antimicrobial and Antimalarial Applications
Novel quinoline-based triazoles have been synthesized and evaluated for their antimicrobial and antimalarial activities, demonstrating the potential of such compounds in addressing infectious diseases (Parthasaradhi et al., 2015). This research underscores the significance of quinoline derivatives in the development of new therapeutic agents.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
6-bromo-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-24-15-7-3-12(4-8-15)2-6-14-11-17(19(22)23)16-10-13(20)5-9-18(16)21-14/h2-11H,1H3,(H,22,23)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXAXOQIGWUMIO-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,7-dimethylchromen-2-one](/img/structure/B2690441.png)
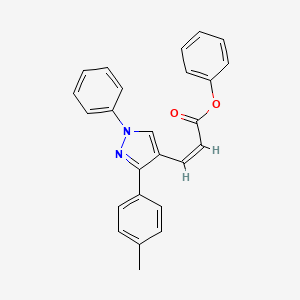
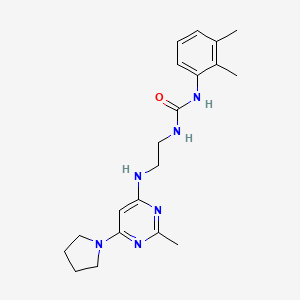
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2690447.png)

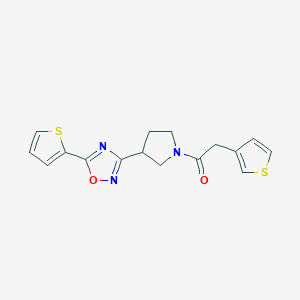
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690454.png)
![5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B2690456.png)
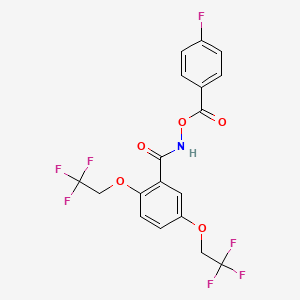
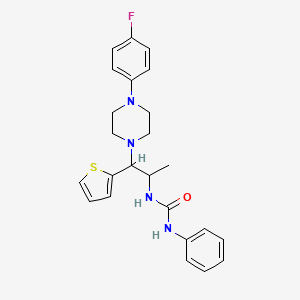
![(2,6-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2690459.png)
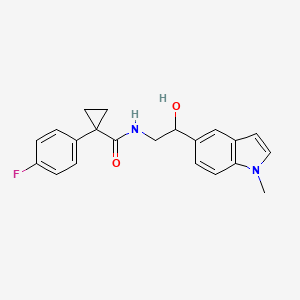

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2690463.png)